3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
Its molecular formula is C20H24N2O4S, and it is known for its versatility in various fields, including drug discovery, medicinal chemistry, and biological studies.
Preparation Methods
The synthesis of 3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3,4-dimethylbenzenesulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the development of new compounds with potential therapeutic benefits.
Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be compared with other similar compounds, such as:
N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-methoxy-1-benzenesulfonamide: This compound has a methoxy group instead of a dimethyl group, which may result in different chemical and biological properties.
N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-1-benzenesulfonamide: The presence of a single methyl group instead of two may affect its reactivity and interactions with molecular targets.
N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethyl-1-benzenesulfonamide: This compound has a different substitution pattern on the benzene ring, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)13-23-20-9-7-18(12-17(20)6-10-21(23)24)22-27(25,26)19-8-5-15(3)16(4)11-19/h5,7-9,11-12,14,22H,6,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDZLIHSVNOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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